Cinfenoac disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
68461-38-1 |
|---|---|
Molecular Formula |
C18H12Na2O6 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
disodium;4-[(E)-3-[4-(carboxylatomethoxy)phenyl]-3-oxoprop-1-enyl]benzoate |
InChI |
InChI=1S/C18H14O6.2Na/c19-16(10-3-12-1-4-14(5-2-12)18(22)23)13-6-8-15(9-7-13)24-11-17(20)21;;/h1-10H,11H2,(H,20,21)(H,22,23);;/q;2*+1/p-2/b10-3+;; |
InChI Key |
LWRRBGAVOKITFT-PRAOPCELSA-L |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cyclooxygenase Inhibition Mechanism of Phenylacetic Acid Derivatives
Disclaimer: Initial searches for "Cinfenoac disodium" did not yield specific scientific literature or data. It is possible that this is a less common or developmental name for a compound. This guide, therefore, focuses on the well-researched and structurally related non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac (B195802) and Aceclofenac (B1665411) , to provide a comprehensive overview of the mechanism of action on cyclooxygenase (COX) enzymes, as requested. The principles, pathways, and methodologies described are representative of this class of drugs.
Executive Summary
This technical guide provides a detailed examination of the mechanism of action of phenylacetic acid-derived NSAIDs, specifically diclofenac and its prodrug aceclofenac, on the cyclooxygenase (COX) enzymes. It is intended for researchers, scientists, and professionals in drug development. The document covers the core inhibitory actions on COX-1 and COX-2, presents quantitative data on enzyme inhibition, details the experimental protocols used to determine these activities, and illustrates the relevant biological pathways and experimental workflows through diagrams.
Introduction to Cyclooxygenase and NSAID Action
The primary therapeutic effects of NSAIDs—analgesic, anti-inflammatory, and antipyretic—are mediated through the inhibition of cyclooxygenase enzymes.[1] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme present in most tissues, responsible for producing prostaglandins (B1171923) that mediate physiological "housekeeping" functions. These include protecting the gastric mucosa and supporting platelet aggregation.[2]
-
COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is significantly upregulated by inflammatory stimuli, such as cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation and pain.[2]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[3]
Mechanism of Action of Diclofenac and Aceclofenac
Diclofenac is a potent inhibitor of both COX-1 and COX-2.[1] It acts as a competitive inhibitor of arachidonic acid at the active site of the COX enzymes, thereby preventing the synthesis of prostaglandins. Some studies suggest it is a relatively equipotent inhibitor of both isoforms, while others indicate a slight preference for COX-2.
Aceclofenac functions as a prodrug that is converted into active metabolites, including diclofenac. In its original form, aceclofenac shows little to no direct inhibitory activity on either COX isoform in short-term assays. Its anti-inflammatory effects are a result of this biotransformation within the body. This mode of action may contribute to its tolerability profile, as the gradual conversion to the active inhibitor can modulate its systemic effects.
Quantitative Inhibition Data
The inhibitory potency of a compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of the drug.
Table 1: In Vitro Inhibitory Activity of Diclofenac against COX-1 and COX-2
| Study Reference | Assay System | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Human Peripheral Monocytes | Whole Cell Assay | 0.076 | 0.026 | 2.9 |
| Human Articular Chondrocytes | Whole Cell Assay | 0.611 | 0.63 | ~0.97 |
| Human Whole Blood (for Diclofenac metabolite) | Whole Blood Assay | 0.43 | 0.024 | 17.9 |
Note: IC50 values can vary depending on the specific experimental conditions and assay system used.
Table 2: In Vivo Cyclooxygenase Inhibition by Aceclofenac
Aceclofenac's activity is dependent on its conversion to diclofenac. Studies have shown that after administration of aceclofenac, the resulting plasma concentrations of diclofenac are sufficient to produce significant inhibition of COX-2 while having a lesser effect on COX-1.
| Parameter | Observation | Reference |
| COX-2 Inhibition (Preferential) | Aceclofenac is classified as a preferential COX-2 inhibitor, achieving approximately 97% inhibition of COX-2. | |
| COX-1 Inhibition (Sparing) | The same dosage results in a significantly lower inhibition of COX-1, at around 46%. This COX-1 sparing effect is thought to contribute to a more favorable gastrointestinal safety profile. |
Experimental Protocols
The determination of IC50 values for COX inhibitors involves various in vitro and ex vivo assays. Below are detailed methodologies for key experiments cited.
Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the production of prostaglandins in human whole blood, which contains both COX isoforms.
-
Objective: To determine the potency and selectivity of an inhibitor in a physiologically relevant matrix.
-
Materials: Fresh human venous blood, test compound (e.g., Diclofenac), Lipopolysaccharide (LPS) for COX-2 induction, appropriate buffers, and ELISA or LC-MS/MS for prostaglandin (B15479496) quantification.
-
Protocol for COX-1 Activity:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor or vehicle control.
-
Blood is allowed to clot at 37°C for a specified time, which triggers platelet activation and subsequent COX-1-mediated thromboxane (B8750289) B2 (TXB2) synthesis.
-
The reaction is stopped, and serum is collected.
-
TXB2 levels are quantified as a measure of COX-1 activity.
-
-
Protocol for COX-2 Activity:
-
Aliquots of whole blood are incubated with LPS for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
The LPS-treated blood is then incubated with various concentrations of the test inhibitor or vehicle control.
-
Arachidonic acid is added to initiate the synthesis of prostaglandin E2 (PGE2).
-
The reaction is stopped, and plasma is collected.
-
PGE2 levels are quantified as a measure of COX-2 activity.
-
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.
Purified Enzyme Assay (Fluorometric/Luminometric)
This assay uses purified recombinant COX-1 and COX-2 enzymes to screen for inhibitors.
-
Objective: To directly measure the inhibitory effect of a compound on isolated enzyme activity.
-
Materials: Purified human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorometric or luminometric probe, heme (cofactor), assay buffer (e.g., Tris-HCl), and a microplate reader.
-
Protocol:
-
The purified COX-1 or COX-2 enzyme is added to the wells of a 96-well plate containing assay buffer and heme.
-
The test inhibitor is added at various concentrations to the appropriate wells and pre-incubated for a set time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The peroxidase activity of the COX enzyme is measured by monitoring the oxidation of a probe, which generates a fluorescent or luminescent signal.
-
The signal is read kinetically over a period of 5-10 minutes using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated for each well. The percent inhibition is determined relative to the enzyme control without any inhibitor. IC50 values are calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Prostaglandin Biosynthesis Pathway and NSAID Inhibition
The following diagram illustrates the signaling pathway for the synthesis of prostaglandins from arachidonic acid and indicates the point of inhibition by NSAIDs like Diclofenac.
Experimental Workflow for In Vitro COX Inhibition Assay
The diagram below outlines a typical workflow for determining the IC50 of a test compound against COX-1 and COX-2 enzymes.
References
An In-depth Technical Guide to the Degradation Pathways and Stability Analysis of Cinfenoac Disodium
Disclaimer: Cinfenoac disodium (B8443419) is a novel compound, and extensive public literature on its specific degradation pathways and stability is limited. This guide, therefore, presents a comprehensive framework for its analysis based on established principles of pharmaceutical stability testing and by drawing parallels with structurally similar non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac (B195802). The experimental protocols, data, and pathways described herein are representative and intended to guide research and development professionals.
Introduction
Cinfenoac disodium is a promising therapeutic agent, and like any new drug candidate, a thorough understanding of its chemical stability is paramount for the development of a safe, effective, and stable pharmaceutical product. This technical guide provides an in-depth overview of the potential degradation pathways of this compound and the analytical methodologies required for a comprehensive stability analysis. The principles outlined are grounded in International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry.
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[1] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] This information is instrumental in developing and validating stability-indicating analytical methods.
Potential Degradation Pathways
Based on the typical functional groups present in NSAIDs analogous to this compound, several degradation pathways can be anticipated under various stress conditions. These include hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: this compound may be susceptible to hydrolysis under acidic and basic conditions. The ester or amide functionalities, if present, would be the most likely sites for hydrolytic cleavage. For instance, studies on the NSAID aceclofenac (B1665411) have shown significant degradation in both acidic and basic conditions.[2]
-
Oxidative Degradation: The presence of electron-rich aromatic rings and secondary amine functionalities suggests a susceptibility to oxidation. Common oxidative degradation pathways can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the molecule.[3]
-
Photodegradation: Many aromatic compounds are sensitive to light. Exposure to UV or visible light can induce photolytic degradation, potentially leading to cyclization, dimerization, or other complex rearrangements.[4][5] For example, diclofenac is known to undergo photolysis to form several degradation products.[4]
The following diagram illustrates a hypothetical degradation pathway for a compound with structural similarities to this compound.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Degradation of diclofenac by H2O2 activated with pre-magnetization Fe0: Influencing factors and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct photolysis of diclofenac under simulated sunlight: Transformation pathway and biological concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV photolysis of diclofenac in water; kinetics, degradation pathway and environmental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinfenoac Disodium: A Technical Examination of Cyclooxygenase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of Cinfenoac disodium (B8443419) to the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. While specific quantitative binding data for Cinfenoac disodium is not extensively available in public literature, this document outlines the established experimental protocols for determining COX-1 and COX-2 inhibition, presents a framework for data analysis and visualization, and discusses the relevant signaling pathways. This guide is intended to serve as a resource for researchers investigating the anti-inflammatory potential of this compound and other novel compounds targeting the COX enzymes.
Introduction to Cinfenoac and Cyclooxygenase
Cinfenoac is a chalcone (B49325) derivative with the chemical name 4-[(E)-3-[4-(carboxymethoxy)phenyl]-3-oxoprop-1-enyl]benzoic acid.[1] It has been investigated for its potential in treating inflammatory and allergic conditions.[2] The primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins (B1171923) that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of the inflammatory response, pain, and fever.
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1. Therefore, determining the selective binding affinity of a compound like this compound to COX-1 versus COX-2 is a critical step in its pharmacological profiling.
Quantitative Analysis of COX-1 and COX-2 Binding Affinity
To date, specific IC50 or Ki values for this compound's binding affinity to COX-1 and COX-2 have not been reported in peer-reviewed literature. However, a standardized approach is used to determine these values for any given compound. The results are typically presented in a tabular format for clear comparison.
Table 1: Illustrative Data Presentation for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Diclofenac (Reference) | 0.076 | 0.026 | 2.9 |
| Ibuprofen (Reference) | 12 | 80 | 0.15 |
| Celecoxib (Reference) | 82 | 6.8 | 12 |
Note: The data for reference compounds are sourced from published literature and are provided for comparative purposes.[2]
Experimental Protocols for Determining COX Inhibition
A variety of in vitro assays can be employed to determine the inhibitory activity of a test compound against COX-1 and COX-2. The following is a generalized protocol based on commonly used methods.
Whole Blood Assay
This ex vivo method provides a physiologically relevant environment for assessing COX inhibition.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Procedure:
-
COX-1 Assay (TXB2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Blood is allowed to clot at 37°C for 60 minutes to induce platelet TXB2 production.
-
Serum is separated by centrifugation.
-
TXB2 levels are quantified using an EIA kit.
-
-
COX-2 Assay (PGE2 production):
-
Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels are quantified using an EIA kit.
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Recombinant Enzyme Assay
This in vitro method uses purified recombinant human or ovine COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound dissolved in a suitable vehicle.
-
Detection method (e.g., colorimetric, fluorometric, or luminescent probe to measure peroxidase activity).
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer containing heme for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period.
-
The peroxidase activity of the enzyme is measured using a suitable detection method.
Data Analysis:
-
The percentage of inhibition of enzyme activity is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined as described for the whole blood assay.
Visualizations
Signaling Pathway of COX-1 and COX-2
The following diagram illustrates the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the inhibitory effect of NSAIDs.
References
Methodological & Application
Application Notes and Protocols for Evaluating the Efficacy of Cinfenoac Disodium Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinfenoac disodium (B8443419), a derivative of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802), is a compound with potential therapeutic applications in inflammation and cancer.[1] Like other NSAIDs, its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain signaling.[2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to rigorously evaluate the efficacy of Cinfenoac disodium. These assays are designed to assess its anti-inflammatory, cytotoxic, and apoptotic activities, as well as its effects on the cell cycle.
The implementation of robust cell-based assays is crucial in early-stage drug discovery to understand a compound's mechanism of action, potential off-target effects, and overall cellular impact.[4] The assays detailed herein are established methods for characterizing the pharmacological profile of NSAIDs and can be adapted for high-throughput screening.[5]
Mechanism of Action of NSAIDs
NSAIDs like diclofenac primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever. By blocking this pathway, this compound is expected to reduce the production of pro-inflammatory prostaglandins. Some NSAIDs have also been shown to induce apoptosis and affect cell cycle progression in cancer cells, suggesting a potential role in oncology.
Data Presentation
The following tables provide a structured overview of the expected quantitative data from the described cell-based assays.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | Expected Outcome with this compound |
| COX-2 Inhibition Assay | Macrophage cell line (e.g., RAW 264.7) | Prostaglandin E2 (PGE2) levels | Dose-dependent decrease in LPS-induced PGE2 production |
| Cytokine Release Assay | PBMC or macrophage cell line | Levels of TNF-α, IL-6, IL-1β | Dose-dependent reduction in inflammatory cytokine secretion |
Table 2: Cytotoxicity of this compound
| Assay | Cancer Cell Line (e.g., HT-29, A549) | Parameter Measured | Expected Outcome with this compound |
| MTT/WST-1 Cell Viability Assay | Various cancer cell lines | Mitochondrial dehydrogenase activity | Dose-dependent decrease in cell viability (IC50 determination) |
Table 3: Apoptotic Activity of this compound
| Assay | Cancer Cell Line (e.g., HCT-116) | Parameter Measured | Expected Outcome with this compound |
| Caspase-3/7 Activity Assay | Various cancer cell lines | Caspase-3/7 activation | Dose-dependent increase in caspase activity |
| Annexin V/PI Staining | Various cancer cell lines | Phosphatidylserine externalization (early apoptosis), membrane permeability (late apoptosis/necrosis) | Increase in Annexin V positive cells |
Table 4: Cell Cycle Analysis of this compound
| Assay | Cancer Cell Line (e.g., HeLa) | Parameter Measured | Expected Outcome with this compound |
| Propidium Iodide (PI) Staining | Various cancer cell lines | DNA content distribution (Sub-G1, G1, S, G2/M phases) | Increase in the Sub-G1 peak (indicative of apoptosis) and/or cell cycle arrest in a specific phase |
Experimental Protocols
COX-2 Inhibition Assay (PGE2 Measurement)
Objective: To determine the inhibitory effect of this compound on COX-2 activity by measuring the production of Prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO or PBS).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the LPS-stimulated control.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells by measuring mitochondrial dehydrogenase activity.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound for 48 hours. Include a vehicle control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caspase-3/7 Activity Assay
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Appropriate cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well white-walled plates
Protocol:
-
Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression by analyzing DNA content.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Appropriate cell culture medium
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for the COX-2 Inhibition Assay.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Caspase-3/7 Apoptosis Assay.
References
- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. news-medical.net [news-medical.net]
- 5. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diclofenac Disodium for Inducing and Studying Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac (B195802) disodium (B8443419), a non-steroidal anti-inflammatory drug (NSAID), is a potent analgesic and anti-inflammatory agent.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923), mediators of pain and inflammation.[2][3][4] These application notes provide detailed protocols for utilizing diclofenac disodium to induce and quantify analgesic effects in preclinical models, along with a summary of its mechanism of action and relevant quantitative data.
Mechanism of Action
Diclofenac exerts its analgesic effects through multiple mechanisms:
-
Inhibition of Cyclooxygenase (COX): Diclofenac non-selectively inhibits both COX-1 and COX-2 enzymes.[3] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins (such as PGE2), which are crucial in sensitizing peripheral nociceptors (pain receptors).
-
Modulation of Ion Channels: Evidence suggests that diclofenac may also affect ion channels involved in pain signaling.
-
Central Analgesic Effects: Some studies indicate that diclofenac may also have centrally mediated analgesic effects, potentially involving opioidergic and serotonergic pathways.
Signaling Pathway of Diclofenac Action
Caption: Mechanism of action of Diclofenac Disodium.
Experimental Protocols for Assessing Analgesic Effects
Several well-established animal models are used to evaluate the analgesic properties of diclofenac disodium. The following protocols are provided as a guide for researchers.
Acetic Acid-Induced Writhing Test
This model is used to assess peripheral analgesic activity by quantifying visceral pain.
Experimental Workflow:
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Methodology:
-
Animals: Use male Swiss albino mice (20-25 g).
-
Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Grouping: Divide the animals into control and test groups (n=6-8 per group).
-
Drug Administration: Administer diclofenac disodium (e.g., 3-30 mg/kg, p.o. or i.p.) or the vehicle (e.g., normal saline) to the respective groups.
-
Waiting Period: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg body weight) to induce writhing.
-
Observation: Five minutes after the acetic acid injection, start observing the animals and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100
Hot Plate Test
This method is used to evaluate central analgesic activity by measuring the response to a thermal stimulus.
Experimental Workflow:
Caption: Workflow for the Hot Plate Test.
Methodology:
-
Animals: Use rats (e.g., Sprague Dawley or Wistar) or mice.
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Measurement: Before drug administration, place each animal on the hot plate and record the reaction time, which is the time taken for the animal to lick its paw or jump. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Grouping and Drug Administration: Divide the animals into groups and administer diclofenac disodium (e.g., 10 mg/kg, i.p.) or the vehicle.
-
Post-Treatment Measurement: At various time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals on the hot plate and record their reaction times.
-
Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.
Formalin Test
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.
Experimental Workflow:
Caption: Workflow for the Formalin Test.
Methodology:
-
Animals: Use rats or mice.
-
Acclimatization: Place the animals in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization.
-
Grouping and Drug Administration: Divide the animals into groups and administer diclofenac disodium (e.g., 10-20 mg/kg, i.p. or oral gavage) or the vehicle.
-
Waiting Period: Allow a 30-minute waiting period for drug absorption.
-
Induction of Nociception: Inject a 2.5% formalin solution (50 µl) subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, record the total time the animal spends licking or biting the injected paw. The observation is divided into two phases:
-
Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time in the treated groups with the control group for both phases. Diclofenac is expected to be more effective in the late phase.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on the analgesic effects of diclofenac disodium.
Table 1: Acetic Acid-Induced Writhing Test in Mice
| Treatment | Dose (mg/kg) | Route | Number of Writhings (Mean ± SEM) | % Inhibition | Reference |
| Control (Vehicle) | - | p.o. | 41.50 ± 1.25 | - | |
| Diclofenac Sodium | 10 | p.o. | 18.59 ± 0.92 | 55.20 | |
| Diclofenac Sodium | 3 | p.o. | - | Significant | |
| Diclofenac Sodium | 10 | p.o. | - | Significant | |
| Diclofenac Sodium | 30 | p.o. | - | Significant |
Table 2: Hot Plate Test in Rats
| Treatment | Dose (mg/kg) | Route | Time Point (min) | Reaction Time (sec, Mean ± SEM) | Reference |
| Control (Saline) | - | i.p. | 60 | - | |
| Diclofenac Sodium | 10 | i.p. | 15 | Significant Increase | |
| Diclofenac Sodium | 10 | i.p. | 30 | Significant Increase | |
| Diclofenac Sodium | 10 | i.p. | 60 | Significant Increase |
Table 3: Formalin Test in Rats
| Treatment | Dose (mg/kg) | Route | Phase | Licking Time (sec, Mean ± SEM) | % Inhibition | Reference |
| Control (Saline) | - | Oral | Phase 2 | 268.6 ± 9.4 | - | |
| Diclofenac Sodium | 20 | Oral | Phase 2 | 220.2 ± 8.0 | 18.0 |
Conclusion
Diclofenac disodium is a valuable pharmacological tool for studying analgesia. The protocols outlined in these application notes provide standardized methods for evaluating its efficacy in various preclinical pain models. The quantitative data presented can serve as a reference for designing and interpreting experimental studies. Researchers should adhere to ethical guidelines for animal experimentation and ensure proper animal welfare throughout the studies.
References
Cinfenoac disodium in combination with other drugs for synergistic effects
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation and pain pathways.[1][] Its primary mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis.[1][3] Emerging research has demonstrated that combining Diclofenac disodium (B8443419) with other pharmacological agents can lead to significant synergistic effects, enhancing therapeutic efficacy and potentially reducing side effects. These combinations have shown promise in diverse therapeutic areas, including pain management, antifungal therapy, and the treatment of inflammatory disorders.
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of Diclofenac disodium in combination with various compounds. The information is intended for researchers, scientists, and drug development professionals.
I. Synergistic Antifungal Activity with Essential Oils
Recent studies have highlighted the potent synergistic antifungal effects of Diclofenac sodium salt (DSS) when combined with certain essential oils (EOs) against various Candida species.[4] This combination therapy offers a promising approach to combatting fungal infections, particularly those associated with biofilm formation.
Data Presentation:
Table 1: Synergistic Antifungal Activity of Diclofenac Sodium Salt (DSS) and Essential Oils (EOs) against Candida spp.
| Combination | Target Organism(s) | Key Findings | Fractional Inhibitory Concentration Index (FICI) | Reference(s) |
| DSS + Pelargonium graveolens EO | Candida strains | Significant decrease in Minimum Inhibitory Concentration (MIC) of DSS from 1.02-2.05 µg/mL to 0.05 µg/mL. | 0.23–0.35 | |
| DSS + Mentha piperita EO | Candida strains | Significant decrease in MIC of DSS. | 0.22–0.30 | |
| DSS + Melaleuca alternifolia EO | Candida strains | Improved antifungal activity. | <0.5 |
FICI ≤ 0.5 indicates synergy.
Experimental Protocols:
1. Checkerboard Microdilution Assay for Antifungal Synergy
This protocol is adapted from methodologies used to assess the synergistic antifungal activity of Diclofenac and essential oils.
Objective: To determine the in vitro synergistic effect of Diclofenac disodium in combination with an essential oil against a specific Candida strain.
Materials:
-
Diclofenac sodium salt (DSS) stock solution
-
Essential oil (EO) stock solution
-
Candida strain inoculum (adjusted to 0.5 McFarland standard)
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for reading absorbance at 570 nm)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of DSS and the EO in RPMI 1640 medium in separate 96-well plates. The concentration range should be based on the predetermined MIC of each individual compound.
-
-
Checkerboard Setup:
-
In a new 96-well plate, add 50 µL of RPMI 1640 medium to all wells.
-
Add 50 µL of each DSS dilution along the x-axis and 50 µL of each EO dilution along the y-axis. This creates a matrix of different concentration combinations.
-
Include wells with DSS alone and EO alone as controls.
-
Also include a drug-free well for growth control and a medium-only well for sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared Candida inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 48 hours.
-
-
Data Analysis:
-
Determine the MIC for each compound alone and in combination by visual inspection or by reading the absorbance at 570 nm. The MIC is the lowest concentration that inhibits fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
FICI > 1: Antagonism
-
-
Signaling Pathway Visualization:
Caption: Synergistic inhibition of Candida growth by Diclofenac and Essential Oils.
II. Synergistic Antinociceptive Effects with Caffeine (B1668208)
The combination of Diclofenac with caffeine has been shown to produce a synergistic antinociceptive (pain-relieving) effect. This synergy is partly mediated by central opioid mechanisms.
Data Presentation:
Table 2: Synergistic Antinociceptive Effect of Diclofenac and Caffeine
| Combination | Experimental Model | Key Findings | Mechanism Implication | Reference(s) |
| Diclofenac (subeffective dose) + Caffeine (1 mg/kg) | Formalin test in rats | The combination produced a significantly greater antinociceptive effect (57.7 ± 5.6%) than the sum of the individual drugs. | The effect was inhibited by naloxone (B1662785), suggesting involvement of opioid pathways. | |
| Diclofenac (10.0 mg/kg) + Caffeine (1.0 mg/kg) | Formalin test in rats | Maximal antinociceptive effect observed (76.7 ± 5.6%). | Partial mediation by opioid mechanisms at the central level. |
Experimental Protocols:
2. Formalin-Induced Nociception Model
This protocol is based on the methodology used to evaluate the antinociceptive synergy between Diclofenac and caffeine.
Objective: To assess the antinociceptive effect of a drug combination by measuring the behavioral response to a chemical stimulus.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Diclofenac solution
-
Caffeine solution
-
Formalin solution (1-5% in saline)
-
Observation chambers with mirrors for clear viewing of paws
Procedure:
-
Acclimatization:
-
Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer Diclofenac, caffeine, the combination, or vehicle (e.g., saline) orally at predetermined doses and times before the formalin injection.
-
-
Formalin Injection:
-
Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the dorsal surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, place the animal back in the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw. The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).
-
-
Data Analysis:
-
Quantify the nociceptive behavior for both phases.
-
Compare the response in the drug-treated groups to the vehicle-treated control group.
-
Calculate the percentage of antinociception.
-
To investigate mechanism, a specific antagonist (e.g., naloxone for opioid receptors) can be administered prior to the drug combination.
-
Signaling Pathway Visualization:
Caption: Proposed mechanism of synergistic antinociception by Diclofenac and Caffeine.
III. Synergistic Peripheral Antinociception with α-Bisabolol
The combination of Diclofenac with α-Bisabolol, a component of chamomile essential oil, results in synergistic peripheral antinociception. This effect is mediated through the activation of the opioid receptor-NO-cGMP-K+ channel pathway.
Data Presentation:
Table 3: Synergistic Peripheral Antinociception of Diclofenac and α-Bisabolol
| Combination | Experimental Model | Key Findings | Mechanism of Action | Reference(s) |
| Diclofenac + α-Bisabolol | Formalin test in rats (local administration) | The experimental effective dose (ED50) of the combination (109.2 µ g/paw ) was significantly lower than the theoretical additive ED50 (245.7 µ g/paw ), indicating synergy. | Activation of the opioid receptor-Nitric Oxide-cyclic GMP-K+ channels pathway. |
Experimental Protocols:
The experimental protocol for evaluating this synergy is similar to the formalin-induced nociception model described above, with the key difference being the local (subcutaneous) administration of the drugs into the paw prior to the formalin injection.
Signaling Pathway Visualization:
Caption: Signaling pathway for Diclofenac and α-Bisabolol synergistic antinociception.
IV. Other Notable Synergistic Combinations
-
With Orphenadrine (B1219630): A fixed combination of Diclofenac (75 mg) and the muscle relaxant orphenadrine (30 mg) has been used successfully for the relief of acute musculoskeletal back pain. This combination likely provides both anti-inflammatory and muscle relaxant effects.
-
With Curcuminoid Complex: In patients with knee osteoarthritis, the combination of a curcuminoid complex (500 mg) with Diclofenac (50 mg) twice daily resulted in superior improvement in pain and quality of life compared to Diclofenac alone. This combination also showed better tolerability with fewer adverse effects.
Conclusion
The combination of Diclofenac disodium with other therapeutic agents presents a promising strategy to enhance efficacy and improve safety profiles across various therapeutic applications. The synergistic interactions observed with essential oils, caffeine, α-Bisabolol, orphenadrine, and curcuminoids open new avenues for the development of more effective treatments for fungal infections, pain, and inflammatory conditions. The protocols and data presented here provide a foundation for further research and development in this area.
References
Development of Novel Cinfenoac Disodium Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Cinfenoac disodium (B8443419) is a non-steroidal anti-inflammatory drug (NSAID). Due to the limited availability of specific data for Cinfenoac disodium, this document utilizes Diclofenac sodium, a structurally and functionally similar NSAID, as a proxy for outlining the development of novel drug delivery systems.[1][2][3] The principles, experimental protocols, and data presentation formats described herein are directly applicable to the research and development of this compound formulations.
Introduction to this compound and the Need for Novel Delivery Systems
This compound, like other NSAIDs, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[4][5][] The primary mechanism of action involves the inhibition of both COX-1 and COX-2.[4][5] While effective, the clinical use of this compound can be associated with gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach lining.[2] Furthermore, its pharmacokinetic profile, including a relatively short half-life, may necessitate frequent dosing to maintain therapeutic concentrations.[7]
Novel drug delivery systems offer a promising approach to overcome these limitations by:
-
Controlling the release rate: Sustained release formulations can maintain therapeutic drug levels for an extended period, reducing dosing frequency and improving patient compliance.
-
Targeting drug delivery: Directing the drug to the site of inflammation can enhance efficacy and reduce systemic side effects.
-
Improving solubility and stability: Advanced formulations can address issues related to the physicochemical properties of the drug.[8][9]
This document provides an overview of potential novel delivery systems for this compound, along with detailed protocols for their preparation and characterization.
Overview of Novel Delivery Systems for this compound
Several types of novel drug delivery systems can be explored for this compound, drawing from successful applications with Diclofenac sodium. These include:
-
Solid Dispersions: These systems involve the dispersion of the drug in a solid hydrophilic carrier at the molecular level, which can enhance the dissolution rate and bioavailability of poorly soluble drugs.
-
Polymeric Microspheres: Biodegradable polymers can be used to encapsulate the drug into microparticles, providing controlled and sustained release over time.
-
Lipid-Based Systems: Formulations such as lipid micro-vesicles and solid lipid nanoparticles can improve drug solubilization, protect the drug from degradation, and modify its pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different this compound (proxied by Diclofenac sodium) delivery systems based on literature data.
Table 1: Physicochemical Properties of this compound (from Diclofenac Sodium Data)
| Parameter | Value | Reference |
| Molecular Formula | C14H10Cl2NNaO2 | [7] |
| Molecular Weight | 318.13 g/mol | [10] |
| pKa | 4.0 ± 0.2 | [7] |
| Solubility in Water | Sparingly soluble | [7] |
| Solubility in Ethanol | Soluble | [11] |
| logP (n-octanol/water) | 13.4 at pH 7.4 | [7] |
Table 2: Formulation and Performance Parameters of Novel Delivery Systems (Hypothetical Data for this compound based on Diclofenac Sodium Studies)
| Delivery System | Carrier/Lipid | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (µm) | In Vitro Release (at 24h) (%) |
| Solid Dispersion | Eudragit RL 100 | 20 | 95 ± 3.2 | N/A | 85 ± 4.1 |
| PLGA Microspheres | PLGA (50:50) | 15 | 88 ± 5.6 | 50 - 150 | 60 ± 6.8 |
| Lipid Micro-vesicles | Phosphatidylcholine | 10 | 92 ± 4.1 | 1 - 5 | 75 ± 5.3 |
Experimental Protocols
Preparation of this compound Solid Dispersions
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic polymer.
Materials:
-
This compound
-
Eudragit RL 100 (or other suitable polymer)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Protocol:
-
Accurately weigh this compound and Eudragit RL 100 in a 1:4 ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent at 40°C under reduced pressure until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Preparation of this compound Loaded PLGA Microspheres
Objective: To prepare controlled-release microspheres of this compound using a biodegradable polymer (PLGA).
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
-
Freeze-dryer
Protocol:
-
Dissolve 100 mg of this compound and 400 mg of PLGA in 5 mL of DCM to form the organic phase.
-
Prepare 100 mL of a 1% w/v aqueous PVA solution, which will serve as the aqueous phase.
-
Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer.
-
Homogenize the resulting emulsion at 10,000 rpm for 5 minutes to form fine droplets.
-
Continue stirring the emulsion at room temperature for 4-6 hours to allow for the evaporation of DCM and the solidification of microspheres.
-
Collect the microspheres by centrifugation at 10,000 rpm for 10 minutes.
-
Wash the collected microspheres three times with deionized water to remove any unencapsulated drug and residual PVA.
-
Freeze-dry the washed microspheres to obtain a free-flowing powder.
-
Store the microspheres at -20°C.
Characterization of Novel Delivery Systems
4.3.1. Drug Loading and Encapsulation Efficiency
-
Accurately weigh a specific amount of the formulation (e.g., 10 mg of microspheres).
-
Dissolve the formulation in a suitable solvent (e.g., DCM for PLGA microspheres) and then extract the drug into an aqueous buffer.
-
Determine the concentration of this compound in the aqueous phase using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in formulation / Mass of formulation) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
4.3.2. Particle Size and Morphology Analysis
-
Particle Size: Use laser diffraction or dynamic light scattering techniques to determine the mean particle size and size distribution of the microspheres or lipid vesicles.
-
Morphology: Employ Scanning Electron Microscopy (SEM) to visualize the surface morphology and shape of the prepared particles.
4.3.3. In Vitro Drug Release Studies
-
Disperse a known amount of the this compound formulation in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dissolution apparatus (e.g., USP Type II paddle apparatus).
-
Maintain the temperature at 37 ± 0.5°C and stir at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via COX-1 and COX-2 inhibition.
Experimental Workflow for Microsphere Development
Caption: Workflow for the development and evaluation of this compound loaded microspheres.
Logical Relationship of Delivery System Properties
Caption: Interrelationship between formulation parameters and in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Diclofenac Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.report [fda.report]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Spectroscopic Characterization of Cinfenoac Disodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of Cinfenoac disodium (B8443419) using various spectroscopic techniques. The methodologies outlined are based on established principles and analogous compounds, offering a comprehensive guide for the analysis of this active pharmaceutical ingredient (API).
Disclaimer: The following protocols are primarily based on the analysis of Diclofenac sodium, a structurally similar non-steroidal anti-inflammatory drug (NSAID). Due to the limited specific data on Cinfenoac disodium in the public domain, it is presumed that its spectroscopic behavior will be analogous. Researchers should validate these methods for this compound in their specific laboratory settings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly for determining its concentration in solution and assessing its purity.
Application Note:
UV-Vis spectroscopy can be employed for routine quality control of this compound in both bulk drug substance and finished pharmaceutical products. The method is simple, rapid, and cost-effective. The absorption maximum (λmax) for structurally similar compounds is typically observed around 275-285 nm.[1][2][3][4][5] The linearity of the method should be established within a specific concentration range to ensure accurate quantification.
Experimental Protocol:
Objective: To determine the concentration of this compound in a solution using UV-Vis spectroscopy.
Materials:
-
This compound reference standard
-
Methanol (B129727) or Distilled Water (Analytical Grade)
-
UV-Vis Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol (or distilled water) in a volumetric flask to obtain a stock solution of 100 µg/mL.
-
Determination of λmax: Dilute the stock solution to a concentration of 10 µg/mL. Scan the solution in the UV range of 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[1][3]
-
Preparation of Calibration Curve: Prepare a series of standard solutions with concentrations ranging from approximately 5 to 25 µg/mL by diluting the stock solution.[4] Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution with an unknown concentration of this compound, ensuring the final concentration falls within the range of the calibration curve. Measure the absorbance of the sample solution at λmax.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve or using the regression equation derived from the curve.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~275 - 285 nm | [1][2][3][4] |
| Linearity Range | 6 - 21 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [1][3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for the identification and structural characterization of this compound. It provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups.
Application Note:
FTIR spectroscopy can be used for the qualitative identification of this compound by comparing its spectrum with that of a reference standard. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6][7] Key characteristic peaks include those corresponding to N-H stretching of the secondary amine, C=O stretching of the carboxylate, and C-Cl stretching.[8]
Experimental Protocol:
Objective: To obtain the FTIR spectrum of this compound for identification.
Materials:
-
This compound sample
-
FTIR Spectrometer with ATR accessory
-
Spatula
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Placement: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the FTIR spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
-
Data Analysis: Identify the characteristic absorption bands and compare the spectrum with a reference spectrum of this compound.
Quantitative Data Summary (Characteristic Peaks for Analogous Compounds):
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretching (secondary amine) | ~3385 | [8] |
| C=O Stretching (carboxylate) | ~1576 | [8] |
| C-Cl Stretching | ~747 | [8] |
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy, coupled with chemometric methods, can be utilized for the non-destructive quantitative analysis of this compound in solid dosage forms.
Application Note:
NIR spectroscopy is a rapid and non-destructive technique suitable for at-line or in-line monitoring of manufacturing processes, such as blending uniformity and content uniformity of tablets containing this compound.[9] It requires the development of a robust calibration model using a representative set of samples with known concentrations.
Experimental Protocol:
Objective: To develop a quantitative method for this compound in tablets using NIR spectroscopy.
Materials:
-
NIR Spectrometer
-
Tablets containing this compound with known concentrations (calibration set)
-
Chemometric software
Procedure:
-
Spectral Acquisition: Acquire NIR spectra of a set of calibration samples with varying concentrations of this compound. The spectral region between 7200 and 9000 cm⁻¹ often contains relevant information.[9]
-
Data Preprocessing: Apply appropriate spectral preprocessing techniques (e.g., Savitzky-Golay smoothing, first or second derivative) to reduce noise and enhance spectral features.
-
Calibration Model Development: Develop a multivariate calibration model (e.g., Partial Least Squares - PLS) correlating the preprocessed NIR spectra with the known concentrations of this compound in the calibration set.
-
Model Validation: Validate the calibration model using an independent set of samples (validation set) to assess its predictive performance (e.g., by calculating the Root Mean Square Error of Prediction - RMSEP).
-
Routine Analysis: Use the validated model to predict the concentration of this compound in unknown samples.
Diagrams
Caption: General workflow for the spectroscopic characterization of this compound.
Caption: Logical relationship between spectroscopic techniques and analytical outcomes.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. brjac.com.br [brjac.com.br]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and Classification of Diclofenac Sodium Content in Dispersed Commercially Available Tablets by Attenuated Total Reflection Infrared Spectroscopy and Multivariate Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification and Classification of Diclofenac Sodium Content in Dispersed Commercially Available Tablets by Attenuated Total Reflection Infrared Spectroscopy and Multivariate Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cinfenoac Disodium: Application Notes for Use as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinfenoac disodium (B8443419), the disodium salt of 4-[(E)-3-[4-(carboxymethoxy)phenyl]-3-oxoprop-1-enyl]benzoic acid, is a chalcone (B49325) derivative with potential anti-inflammatory and anti-allergic properties. As with any active pharmaceutical ingredient (API), the use of a well-characterized reference standard is crucial for accurate quantification and quality control throughout the drug development process. This document provides detailed application notes and protocols for the use of Cinfenoac disodium as a reference standard in analytical chemistry.
Due to the limited availability of published analytical methods for this compound, this document outlines protocols for the development and validation of analytical methods based on common techniques used for analogous chalcone derivatives.
Physicochemical Properties of Cinfenoac
| Property | Value |
| Molecular Formula | C₁₈H₁₂Na₂O₆ |
| Molecular Weight | 370.26 g/mol |
| CAS Number | 68461-38-1 (disodium salt) |
| Appearance | Expected to be a solid powder. |
| Solubility | Expected to be soluble in aqueous and polar organic solvents. |
Application I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography with UV detection is a robust and widely used technique for the quantification of APIs. A reversed-phase HPLC method is proposed for the analysis of this compound.
Proposed HPLC Method Parameters for Method Development
The following table summarizes typical starting conditions for the HPLC analysis of chalcone derivatives, which can be adapted for this compound.
| Parameter | Recommended Starting Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol (B129727) |
| Gradient | Start with a gradient of 20-80% B over 20 minutes to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Chalcones typically exhibit strong absorbance between 340-390 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
| Injection Volume | 10-20 µL |
Experimental Protocol: HPLC Method Development and Validation
1. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the test sample by dissolving it in the same solvent as the standard solutions to achieve a concentration within the calibration range.
2. Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area of Cinfenoac.
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (solvent), a placebo (if applicable), and the Cinfenoac standard to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze a minimum of five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by different analysts on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation of this compound.
Application II: Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a suitable chromophore, such as chalcones.
Proposed UV-Vis Method Parameters
| Parameter | Recommendation |
| Solvent | Methanol, Ethanol, or Acetonitrile |
| Wavelength Scan | 200-500 nm to determine the wavelength of maximum absorbance (λmax) |
| Analytical Wavelength | The determined λmax (expected to be in the 340-390 nm range) |
Experimental Protocol: UV-Vis Spectrophotometric Method
1. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the selected solvent in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations for the calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
2. Determination of λmax:
-
Scan a mid-range standard solution (e.g., 6 µg/mL) from 200-500 nm against a solvent blank to determine the λmax.
3. Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration and determine the linearity and regression equation.
4. Sample Analysis:
-
Prepare the sample solution in the same solvent to a concentration that falls within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of Cinfenoac in the sample using the regression equation from the calibration curve.
Mechanism of Action: Anti-inflammatory Signaling Pathway
Cinfenoac is a chalcone derivative, and many compounds in this class have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway by Chalcones
Caption: Proposed anti-inflammatory mechanism of Cinfenoac via inhibition of the NF-κB pathway.
Conclusion
This compound, as a reference standard, is essential for the reliable analytical assessment of this potential therapeutic agent. While specific validated methods for Cinfenoac are not yet widely available, the protocols outlined in this document for HPLC and UV-Vis spectrophotometry, based on established methods for similar chalcone derivatives, provide a robust starting point for method development and validation. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals working with this compound.
Application of Cinfenoac Disodium in Prostaglandin Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinfenoac disodium (B8443419) is a chalcone (B49325) derivative with potential anti-inflammatory and anti-allergic properties.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2][3][] Prostaglandins are lipid compounds involved in physiological processes and also mediate inflammation, pain, and fever.[2] The primary mechanism of action for many NSAIDs is the inhibition of two main COX isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammatory responses.
This document provides detailed application notes and protocols for evaluating the inhibitory effect of Cinfenoac disodium on prostaglandin (B15479496) synthesis, a crucial step in characterizing its potential as an anti-inflammatory agent. The protocols described are based on established in vitro assays for assessing COX activity and prostaglandin E2 (PGE2) production.
Mechanism of Action: Prostaglandin Synthesis Pathway
Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is an unstable intermediate that is further metabolized by various synthases to produce a range of prostaglandins, including PGE2, which is a key mediator of inflammation. This compound, as a potential anti-inflammatory compound, is hypothesized to inhibit the COX enzymes, thereby reducing the production of prostaglandins.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Diclofenac (positive control)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme immunoassay (EIA) kit for PGE2 detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of this compound or the positive control (Diclofenac) to the respective wells. Include a vehicle control (buffer only).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
PGE2 Production Assay in Cultured Cells
This protocol measures the effect of this compound on PGE2 production in a cellular context, for example, using lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes to induce COX-2 expression.
Materials:
-
Human peripheral blood monocytes or a suitable cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Diclofenac (positive control)
-
PGE2 EIA kit
-
24-well cell culture plates
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Diclofenac for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 synthesis. Include an unstimulated control.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive EIA kit.
-
Normalize the PGE2 concentration to the total protein content of the cells in each well.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.
Data Presentation
The inhibitory activity of this compound on COX-1 and COX-2 can be summarized in a table for clear comparison with a known NSAID like Diclofenac.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Table 1: Hypothetical IC50 values for this compound against COX-1 and COX-2, with Diclofenac as a reference compound. The values for this compound are to be determined experimentally. |
The dose-dependent inhibition of PGE2 production in cell culture can be presented as follows:
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |
| Vehicle Control (Unstimulated) | [Baseline Value] | - |
| Vehicle Control + LPS | [Maximal Value] | 0% |
| This compound (0.1 µM) + LPS | [Experimental Value] | [Calculated] |
| This compound (1 µM) + LPS | [Experimental Value] | [Calculated] |
| This compound (10 µM) + LPS | [Experimental Value] | [Calculated] |
| Diclofenac (1 µM) + LPS | [Experimental Value] | [Calculated] |
| Table 2: Representative data table for the effect of this compound on LPS-induced PGE2 production in cultured cells. Values are to be determined experimentally. |
Visualization of Experimental Workflow
The general workflow for evaluating the inhibitory effect of a test compound on prostaglandin synthesis is depicted below.
Caption: General experimental workflow for prostaglandin synthesis inhibition assays.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for researchers to investigate the effects of this compound on prostaglandin synthesis. By determining its inhibitory activity on COX enzymes and its efficacy in a cellular context, a clearer understanding of its potential as an anti-inflammatory agent can be achieved. The systematic approach outlined here, including the use of appropriate controls and data analysis methods, will ensure the generation of robust and reliable results for the evaluation of this compound and other potential anti-inflammatory compounds.
References
Troubleshooting & Optimization
Overcoming Cinfenoac disodium solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinfenoac disodium (B8443419). Our aim is to help you overcome common challenges, particularly those related to aqueous solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cinfenoac disodium and how does it differ from Cinfenoac?
This compound (CAS: 68461-38-1) is the disodium salt of Cinfenoac (CAS: 66984-59-6). Cinfenoac is a dicarboxylic acid with the IUPAC name 4-[(E)-3-[4-(carboxymethoxy)phenyl]-3-oxoprop-1-enyl]benzoic acid.[1] The formation of the disodium salt significantly increases the aqueous solubility of the compound compared to its free acid form, a common strategy to improve the dissolution and bioavailability of acidic drugs.[2][3]
Q2: I am observing precipitation when I add my this compound solution to an acidic buffer. Why is this happening?
This compound is the salt of a weak dicarboxylic acid. In aqueous solutions, it exists in its ionized, more soluble form. When the pH of the solution is lowered by adding an acidic buffer, the equilibrium will shift towards the formation of the less soluble, protonated (free acid) form of Cinfenoac. This is a common phenomenon for salts of acidic compounds.[3] The solubility of many acidic drugs is pH-dependent, with significantly lower solubility at acidic pH values.[4]
Q3: What is the expected aqueous solubility of this compound?
Q4: What are the best practices for preparing a stock solution of this compound?
To prepare a stock solution, it is recommended to use a neutral or slightly alkaline buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Start by dissolving a small amount of this compound in the chosen buffer and vortex or sonicate briefly to aid dissolution. If you need to prepare a highly concentrated stock solution, you may consider using a buffer with a slightly higher pH (e.g., pH 8-9) to maintain the ionized state of the molecule and enhance solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution | The pH of your aqueous solution is too low, causing the conversion of the soluble disodium salt to the less soluble free acid form. | - Check the pH of your solution. - If the pH is acidic, adjust to a neutral or slightly alkaline pH (7.0-8.0) by adding a small amount of a suitable base (e.g., 0.1 M NaOH). - For future experiments, prepare your solutions in a buffered system to maintain a stable pH. |
| Cloudiness or incomplete dissolution | The concentration of this compound exceeds its solubility limit in the chosen solvent system. | - Try reducing the concentration of your solution. - Gently warm the solution to increase solubility, but be mindful of potential degradation at elevated temperatures. - Consider using a co-solvent system. The addition of a small percentage of a water-miscible organic solvent like ethanol (B145695) or PEG 400 can enhance solubility.[6] However, ensure the co-solvent is compatible with your experimental system. |
| Variability in experimental results | Inconsistent dissolution or precipitation of this compound between experiments. | - Ensure the pH of your solutions is consistent across all experiments by using a calibrated pH meter and buffered solutions. - Prepare fresh solutions for each experiment, as the stability of this compound in aqueous solution over long periods may not be fully characterized. - Standardize your solution preparation protocol, including the order of addition of reagents. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
-
Materials: this compound powder, Phosphate-Buffered Saline (PBS, pH 7.4), sterile conical tubes, calibrated pH meter.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a sterile conical tube.
-
Add the required volume of PBS (pH 7.4) to achieve the target concentration.
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solution is not clear, check the pH and adjust to pH 7.4-8.0 with dilute NaOH if needed.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
-
Protocol 2: pH-Dependent Solubility Assessment
-
Materials: this compound, a series of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10), saturated solution preparation equipment (e.g., shaker or rotator), analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE).
-
Quantify the concentration of dissolved this compound in each filtered supernatant using a validated analytical method.
-
Plot the solubility of this compound as a function of pH.
-
Visualizations
Caption: A troubleshooting decision tree for addressing solubility issues with this compound.
Caption: The relationship between Cinfenoac free acid and its more soluble disodium salt.
References
- 1. Cinfenoac | C18H14O6 | CID 6443801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. FDA全球物质登记数据库-C [drugfuture.com]
How to minimize Cinfenoac disodium-induced gastrointestinal toxicity in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing gastrointestinal (GI) toxicity induced by Cinfenoac disodium (B8443419) (commonly known as Diclofenac (B195802) sodium) in research studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Cinfenoac disodium-induced gastrointestinal toxicity?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily causes gastrointestinal toxicity by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] The inhibition of COX-1 is particularly problematic for the GI tract as it reduces the synthesis of prostaglandins (B1171923) that are essential for maintaining the integrity of the gastric mucosa.[3][4] This leads to decreased mucus and bicarbonate secretion, reduced mucosal blood flow, and an overall increased susceptibility to acid-mediated damage, which can result in erosions, ulcerations, and bleeding.[1][4]
Q2: Is the gastrointestinal toxicity of this compound dose-dependent?
A2: Yes, the gastrointestinal and cardiovascular toxicities of this compound are dose-related.[5][6] Higher doses and longer durations of administration are associated with an increased risk of adverse GI events.[2][6] Therefore, a key strategy to minimize toxicity is to use the lowest effective dose for the shortest possible duration.[4]
Q3: What are the most common signs of gastrointestinal toxicity to monitor for in animal models?
A3: In animal models, signs of this compound-induced GI toxicity can range from mild to severe. Common observations include:
-
Gastric and intestinal mucosal lesions, such as erosions and ulcers.[7][8]
-
Increased intestinal permeability.[9]
-
Inflammation, characterized by infiltration of inflammatory cells in the mucosa.[7]
-
In more severe cases, gastrointestinal bleeding, perforation, and anemia may be observed.[1]
-
Histopathological changes such as shortened villi and disorganized glands.[7]
Q4: What are the recommended strategies to minimize this compound-induced gastrointestinal toxicity in my studies?
A4: Several strategies can be employed to mitigate GI toxicity:
-
Co-administration with Gastroprotective Agents: The most common approach is the concurrent use of proton pump inhibitors (PPIs) like omeprazole, or prostaglandin (B15479496) analogs like misoprostol.[4][10][11]
-
Dose Reduction: Utilize the lowest effective dose of this compound.[4][6]
-
Use of COX-2 Selective Inhibitors: While Cinfenoac has some COX-2 selectivity, more selective COX-2 inhibitors may offer a better safety profile for the GI tract, though they may carry other risks.[12][13]
-
Novel Formulations: Consider using modified formulations of Cinfenoac, such as those combined with nitric oxide-releasing or hydrogen sulfide-releasing moieties, which have shown reduced GI toxicity in preclinical studies.[14]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| High incidence of gastric ulcers in the experimental group. | The dose of this compound may be too high. | Review the literature for appropriate dose ranges for your specific animal model and study duration. Consider performing a dose-response study to determine the optimal dose with minimal toxicity.[6] |
| The study duration is too long. | Evaluate if the study duration can be shortened while still achieving the research objectives. | |
| Lack of gastroprotection. | Co-administer a gastroprotective agent such as a proton pump inhibitor (e.g., omeprazole) or misoprostol.[4][10] | |
| Significant weight loss and diarrhea in treated animals. | Severe gastrointestinal damage and inflammation. | Immediately assess the animals' health. Consider reducing the this compound dose or temporarily discontinuing treatment. Ensure adequate hydration and nutrition. Monitor for signs of intestinal bleeding. |
| Off-target effects of the drug. | Review the known pharmacological profile of this compound. | |
| Variability in the extent of gastrointestinal injury across animals in the same group. | Inconsistent drug administration (e.g., oral gavage technique). | Ensure all personnel are properly trained and standardized in the drug administration technique. |
| Differences in individual animal susceptibility. | Increase the sample size to account for biological variability. Ensure the use of a homogenous animal population (age, weight, and strain). |
Quantitative Data Summary
Table 1: Dose-Response Relationship of Diclofenac and Gastrointestinal Events
| Daily Dose of Diclofenac | Relative Risk of Major GI Events (vs. Non-use) | Reference |
| Low Dose (≤75 mg daily) | Lower relative risk | [2][5] |
| High Dose (≥150 mg daily) | Increased relative risk | [5] |
Note: Relative risk is a qualitative description from the source. A meta-regression analysis indicated a positive linear relationship between the dose and the relative risk of major GI events.[6]
Table 2: Efficacy of Gastroprotective Agents in Mitigating Diclofenac-Induced GI Injury in a Rat Model
| Treatment Group | Agent and Dose | Gastroprotective Effect (%) | Reference |
| Control | Diclofenac alone | - | [15] |
| Experimental 1 | Cuachalalate (CME) 1 mg/kg | 15.7% | [15] |
| Experimental 2 | Cuachalalate (CME) 300 mg/kg | 72.5% | [15] |
| Reference Drug 1 | Omeprazole 1 mg/kg | 50.0% | [15] |
| Reference Drug 2 | Omeprazole 30 mg/kg | 89.7% | [15] |
Experimental Protocols
Protocol 1: Induction of Gastrointestinal Injury in a Rodent Model
This protocol describes a general method for inducing GI injury in rats using this compound (Diclofenac sodium) for the purpose of studying its toxic effects or evaluating gastroprotective agents.
Materials:
-
This compound (Diclofenac sodium)
-
Vehicle for dissolution (e.g., 0.5% carboxymethyl cellulose)
-
Male Wistar rats (or another appropriate strain)
-
Oral gavage needles
-
Anesthetic and euthanasia agents
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals for 18-24 hours before drug administration, with free access to water.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer a single oral dose of this compound (e.g., 80 mg/kg) via oral gavage.[16] A control group should receive the vehicle only.
-
Observation: Monitor the animals for signs of toxicity.
-
Tissue Collection: After a predetermined time (e.g., 4-6 hours), euthanize the animals according to approved protocols.
-
Macroscopic Evaluation: Carefully dissect the stomach and small intestine. Open the stomach along the greater curvature and rinse with saline. Score the gastric lesions based on their number and severity.
-
Histopathological Analysis: Collect tissue samples from the stomach and intestine for histological processing (e.g., H&E staining) to assess for microscopic damage such as necrosis, erosion, and inflammatory cell infiltration.[16]
Protocol 2: Evaluation of a Gastroprotective Agent
This protocol outlines the methodology to assess the efficacy of a test compound in preventing this compound-induced GI injury.
Materials:
-
As per Protocol 1
-
Test gastroprotective agent
-
Reference gastroprotective agent (e.g., Omeprazole)
Procedure:
-
Animal Groups: Divide the animals into at least four groups:
-
Group 1: Vehicle control
-
Group 2: this compound only (positive control for injury)
-
Group 3: this compound + Test agent
-
Group 4: this compound + Reference agent
-
-
Pre-treatment: Administer the test agent or reference agent orally (or via the intended route) at a specified time (e.g., 30-60 minutes) before the administration of this compound.
-
Induction of Injury: Administer this compound to Groups 2, 3, and 4 as described in Protocol 1.
-
Evaluation: After the designated time, euthanize the animals and evaluate the gastrointestinal tract for damage as described in Protocol 1.
-
Data Analysis: Compare the extent of GI injury (e.g., ulcer index, histological scores) between the different groups. The percentage of gastroprotection can be calculated using the formula: ((Ulcer Index of Cinfenoac Group - Ulcer Index of Treatment Group) / Ulcer Index of Cinfenoac Group) x 100.
Visualizations
Caption: Mechanism of this compound-induced gastrointestinal toxicity.
Caption: Workflow for evaluating gastroprotective agents against Cinfenoac toxicity.
Caption: Key strategies for minimizing Cinfenoac-induced GI toxicity in studies.
References
- 1. Diclofenac: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between diclofenac dose and risk of gastrointestinal and cardiovascular events: meta-regression based on two systematic literature reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic action of diclofenac with endotoxin-mediated inflammation exacerbates intestinal injury in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prescribing pattern of gastroprotective agents with non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-prescription of gastroprotective agents and their efficacy in elderly patients taking nonsteroidal anti-inflammatory drugs: a systematic review of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonsteroidal anti-inflammatory drugs and lower gastrointestinal complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastroprotection and effect of the simultaneous administration of Cuachalalate (Amphipterygium adstringens) on the pharmacokinetics and anti-inflammatory activity of diclofenac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Improving the stability of Cinfenoac disodium in experimental buffers
This technical support center provides guidance on improving the stability of Cinfenoac disodium (B8443419) in experimental buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cinfenoac disodium and what are its general properties?
Cinfenoac is a chemical compound with the molecular formula C18H14O6.[1] As a disodium salt, it is expected to be more soluble in aqueous solutions than its free acid form. Its stability in these solutions is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the common causes of this compound instability in experimental buffers?
The stability of this compound in a buffer can be influenced by several factors:
-
pH: The pH of the buffer can significantly impact the stability of the compound. Like many pharmaceutical compounds, this compound may be susceptible to hydrolysis under acidic or alkaline conditions.[1][2]
-
Buffer Composition: Certain buffer components can interact with the drug molecule, leading to degradation. For example, phosphate (B84403) buffers have been known to react with some drug molecules.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]
-
Light Exposure: Photodegradation can be a concern for light-sensitive compounds. It is advisable to protect solutions containing this compound from light.
-
Presence of Oxidizing Agents: The molecular structure of Cinfenoac suggests potential susceptibility to oxidation. The presence of oxidizing agents or dissolved oxygen in the buffer can lead to degradation.
Q3: Which buffers are recommended for experiments with this compound?
The choice of buffer depends on the desired pH and the specifics of the experiment. It is crucial to select a buffer system that maintains the desired pH without directly participating in degradation reactions. Common buffer systems used in pharmaceutical preparations include citrate, phosphate, and acetate (B1210297) buffers. However, due to potential interactions, it is recommended to perform preliminary stability studies with your chosen buffer. For initial studies, a simple phosphate-buffered saline (PBS) at physiological pH (7.4) is often a starting point, but its suitability should be confirmed.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the buffer. | The solubility limit of the compound has been exceeded. This could be due to the buffer's pH, ionic strength, or temperature. | 1. Verify Solubility: Determine the solubility of this compound in the specific buffer at the intended experimental temperature. 2. Adjust pH: The solubility of acidic or basic compounds is often pH-dependent. Test a range of pH values to find the optimal pH for solubility. 3. Use a Co-solvent: For compounds with low aqueous solubility, the addition of a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to the stock solution before dilution in the buffer can help maintain solubility. Be mindful of the final solvent concentration as it might affect the biological system. |
| Loss of biological activity of this compound over time. | The compound is degrading in the experimental buffer. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use. Avoid storing solutions in aqueous buffers for extended periods. 2. Optimize Storage Conditions: If short-term storage is unavoidable, store the solution at a lower temperature (e.g., 2-8°C) and protect it from light. 3. Conduct a Stability Study: Perform a time-course experiment to quantify the rate of degradation in your specific buffer and under your experimental conditions. This will help you determine the time window for reliable experiments. |
| Inconsistent experimental results. | This could be due to the variable stability of this compound under slightly different experimental setups. | 1. Standardize Protocols: Ensure that the preparation of the this compound solution, including the buffer, pH, temperature, and incubation time, is consistent across all experiments. 2. Use a More Stable Buffer: If degradation is suspected, consider switching to a different buffer system that has been shown to be more inert. 3. Monitor Purity: If possible, use an analytical method like HPLC to check the purity of the this compound solution at the beginning and end of the experiment. |
Hypothetical Stability Data of this compound
The following table presents hypothetical stability data for this compound in various buffers to illustrate the impact of pH and temperature. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Buffer (0.1 M) | pH | Temperature (°C) | % Remaining after 24 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 85% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | 98% |
| Citrate Buffer | 5.0 | 37 | 92% |
| Citrate Buffer | 5.0 | 4 | 99% |
| Tris-HCl | 8.5 | 37 | 75% |
| Tris-HCl | 8.5 | 4 | 95% |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in a specific experimental buffer.
Materials:
-
This compound powder
-
Experimental buffer of choice
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of concentrations of this compound in the chosen buffer.
-
Vortex each solution vigorously for 2 minutes.
-
Incubate the solutions at the desired experimental temperature for 24 hours to reach equilibrium.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
The highest concentration at which no precipitate is observed is the approximate solubility.
Protocol 2: Assessing the Stability of this compound in a Buffer
Objective: To evaluate the stability of this compound in a specific buffer over time.
Materials:
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Experimental buffer of choice
-
Incubator set to the desired temperature
-
HPLC system with a suitable column and mobile phase
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature, protected from light.
-
Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each sample by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
The rate of degradation can be determined from the decrease in concentration over time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Plausible degradation pathways for Cinfenoac.
References
Cinfenoac disodium interference with common laboratory reagents
Disclaimer: Cinfenoac disodium (B8443419) is a compound with limited publicly available data regarding its specific interactions with laboratory reagents. This guide is prepared by drawing analogies from the well-documented non-steroidal anti-inflammatory drug (NSAID) class, to which Cinfenoac disodium may belong based on its chemical structure. The principles and guidance provided are based on potential interferences common to NSAIDs. All findings should be confirmed with appropriate controls.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its potential mechanism of action?"
???+ question "We are seeing unexpected results in our immunoassay. Could this compound be interfering?"
???+ question "Does the 'disodium' salt form affect potential interference?"
???+ question "Could this compound interfere with fluorescence-based assays?"
Troubleshooting Guides
Issue 1: Unexpected Results in an Enzyme-Linked Immunosorbent Assay (ELISA)
Symptoms:
-
Higher or lower than expected signal in treated wells.
-
Poor correlation between sample dilutions.
-
High background noise.
Troubleshooting Workflow:
dot graph TD { graph [fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for troubleshooting potential ELISA interference.
Experimental Protocol: Spike and Recovery
-
Objective: To determine if this compound interferes with the accurate quantification of a known analyte concentration.
-
Materials:
-
Your complete ELISA kit (antibodies, standards, substrate, etc.).
-
This compound stock solution.
-
A sample matrix similar to your experimental samples (e.g., cell culture media, serum).
-
-
Procedure:
-
Prepare a known concentration of the analyte (the "spike") from the kit standard in the sample matrix. A mid-range concentration is recommended.
-
Create two sample sets:
-
Set A (Control): Aliquot the spiked matrix into several wells.
-
Set B (Test): Aliquot the spiked matrix and add this compound to the final experimental concentration.
-
-
Prepare a third set:
-
Set C (Background): Aliquot the matrix containing only this compound (no analyte spike).
-
-
Run the ELISA according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the measured concentration in all sets.
-
Subtract the background signal from Set C from the value of Set B.
-
Calculate the Percent Recovery: % Recovery = (Measured Concentration of Set B / Expected Concentration of Set A) * 100
-
-
Interpretation:
-
A recovery of 85-115% typically indicates no significant interference.
-
Recovery <85% suggests negative interference (suppression).
-
Recovery >115% suggests positive interference (enhancement).
-
Issue 2: Inconsistent Readings in a Cell Viability Assay (e.g., MTT, AlamarBlue)
Symptoms:
-
Apparent increase in cell viability at high, cytotoxic concentrations.
-
Change in color of the media upon compound addition, before adding the reagent.
Potential Cause: Many compounds can chemically react with redox-based indicator dyes (like MTT tetrazolium salts or resazurin) or interfere with absorbance/fluorescence readings, independent of cellular metabolic activity.
Summary of Potential Interferences in Common Assays
| Assay Type | Potential Interference Mechanism | Suggested Mitigation Strategy |
| Immunoassays (ELISA) | Antibody cross-reactivity; Inhibition/activation of conjugated enzyme (e.g., HRP); Non-specific binding. | Run spike-and-recovery controls; Increase wash steps; Use a different antibody pair or assay platform (e.g., HPLC). |
| Fluorescence Assays | Autofluorescence of the compound; Quenching of the fluorescent signal. | Run compound-only controls to measure background fluorescence; Check for spectral overlap; Use a time-resolved fluorescence (TRF) assay. |
| Absorbance Assays (e.g., MTT, Bradford) | Compound absorbs light at the measurement wavelength; Chemical reaction with the dye. | Run compound-only controls in a cell-free manner; Use a non-enzymatic, endpoint assay like crystal violet for viability confirmation. |
| Thiol-Reactive Assays | Compounds with reactive functional groups can scavenge thiols, mimicking enzymatic activity or inhibition in certain assay formats. | Add a reducing agent like DTT to an orthogonal assay if the primary assay format is incompatible with it; Run counter-screens to identify thiol-reactive artifacts. |
Strategies to reduce off-target effects of Cinfenoac disodium
Technical Support Center: Cinfenoac Disodium
This guide provides researchers, scientists, and drug development professionals with strategies to identify, characterize, and reduce the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Cinfenoac and what is its primary mechanism of action?
Cinfenoac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid derivative class, similar to diclofenac.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][] These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3][5] By blocking COX enzymes, Cinfenoac reduces prostaglandin (B15479496) levels, thereby exerting its anti-inflammatory and analgesic effects.[]
Q2: What are the potential off-target effects of Cinfenoac?
Direct studies on Cinfenoac's off-target effects are limited. However, based on its classification as a traditional NSAID, potential off-target effects can be inferred from its primary mechanism and the effects of related compounds.
-
Gastrointestinal (GI) Tract: Inhibition of COX-1 in the gastric mucosa can disrupt the production of protective prostaglandins, leading to an increased risk of ulcers and bleeding.[6][7][8] This is the most well-characterized off-target effect of non-selective NSAIDs.
-
Cardiovascular System: Altering the balance of prostaglandins (e.g., thromboxane (B8750289) and prostacyclin) can have cardiovascular implications.[7][9]
-
Renal Function: Prostaglandins play a role in maintaining renal blood flow; their inhibition can affect kidney function, particularly in susceptible individuals.[8]
-
Kinase Inhibition: Some NSAIDs have been shown to interact with other protein targets, including various kinases, though often at higher concentrations than required for COX inhibition. These interactions can lead to unexpected cellular effects.
Q3: Why is it critical to minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for several reasons:
-
Translational Relevance: For drug development, unidentified off-target effects can cause unforeseen toxicity and are a major reason for clinical trial failures.[11]
-
Understanding Mechanism: Attributing a phenotype solely to the on-target effect is only possible when off-target effects are ruled out or controlled for.
Troubleshooting Guide: Unexpected Experimental Results
This section addresses common issues that may arise from off-target effects and provides strategies to investigate and mitigate them.
Problem: I'm observing a cellular phenotype that is inconsistent with the known function of COX enzymes.
This is a strong indication of a potential off-target effect. The following workflow can help dissect the observation.
Solution 1: Perform a Detailed Dose-Response Analysis
Characterize the concentration at which Cinfenoac produces the unexpected phenotype (EC50) and compare it to the concentration required to inhibit its primary targets, COX-1 and COX-2 (IC50). A significant discrepancy suggests an off-target effect.
Table 1: Hypothetical Dose-Response Comparison
| Parameter | Cinfenoac Concentration | Interpretation |
|---|---|---|
| COX-1 Inhibition IC50 | 1 µM | On-target potency |
| COX-2 Inhibition IC50 | 5 µM | On-target potency |
| Unexpected Phenotype EC50 | 50 µM | The phenotype occurs at a much higher concentration, suggesting it may be due to an off-target interaction. |
| Cell Viability IC50 | >100 µM | The phenotype is not due to general cytotoxicity. |
Solution 2: Use Orthogonal Controls
Validate that the observed effect is due to COX inhibition by using controls that act on the same target but are structurally different.
-
Structurally Unrelated COX Inhibitors: Use other NSAIDs (e.g., Ibuprofen, Celecoxib) to see if they replicate the phenotype. If they do, the effect is likely on-target. If not, it points to an off-target effect specific to Cinfenoac's chemical structure.
-
Target Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to reduce the expression of COX-1 and/or COX-2.[12] If reducing the target protein level mimics the effect of Cinfenoac, it confirms an on-target mechanism.[10]
-
Rescue Experiments: If the phenotype is due to a lack of prostaglandins, adding exogenous prostaglandins (like PGE2) to the Cinfenoac-treated cells should reverse the effect.
Proactive Strategies to Identify and Mitigate Off-Target Effects
Problem: How can I proactively identify potential off-target interactions before they confound my results?
A multi-pronged screening approach is the most effective strategy to build a comprehensive selectivity profile for Cinfenoac.
Strategy 1: In Silico and Computational Screening
Use computational tools to predict potential off-targets based on the chemical structure of Cinfenoac.[12][13] These methods compare the drug's structure to databases of ligands with known targets.[14] This approach can provide a preliminary list of candidates for further experimental validation.[15]
Strategy 2: In Vitro Biochemical Profiling
Screen Cinfenoac against large panels of purified proteins to empirically identify interactions.
-
Kinase Profiling: This is a common and critical step, as many small molecules unintentionally inhibit kinases.[16] Screening against a broad panel (e.g., >400 kinases) can reveal unexpected inhibitory activity.[17]
-
Other Target Classes: Depending on the research context, panels for G-protein coupled receptors (GPCRs), ion channels, and other enzyme families can also be employed.
Table 2: Example Kinase Profiling Data Summary
| Target | % Inhibition @ 10 µM | IC50 (nM) | Interpretation |
|---|---|---|---|
| COX-1 (On-Target) | 99% | 1,000 | Primary Target |
| COX-2 (On-Target) | 95% | 5,000 | Primary Target |
| Off-Target Kinase A | 85% | 8,500 | Potential off-target; similar potency to on-target. Warrants further investigation. |
| Off-Target Kinase B | 60% | 25,000 | Weaker off-target interaction. |
| Off-Target Kinase C | 15% | >100,000 | Negligible interaction. |
Strategy 3: Cell-Based Proteomic Approaches
Identify protein binders directly in a complex biological sample (e.g., cell lysate or live cells).
-
Chemical Proteomics (e.g., Kinobeads): This technique uses immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating the lysate with Cinfenoac, one can identify which kinases are competed off the beads, thus revealing them as binding partners.[18] This method provides insight into target engagement in a more native environment.[11]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)
This protocol outlines a standard method for assessing a compound's inhibitory activity against a panel of kinases.[17]
Objective: To determine the IC50 values of Cinfenoac against a broad panel of protein kinases.
Materials:
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
Cinfenoac stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
[γ-³³P]ATP and cold ATP.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Methodology:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Cinfenoac in DMSO, starting from a high concentration (e.g., 100 µM).[17]
-
Reaction Setup: In a 384-well plate, add kinase reaction buffer, the specific kinase enzyme, and the diluted Cinfenoac or DMSO (vehicle control).
-
Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[17]
-
Reaction Initiation: Start the kinase reaction by adding a mix of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be near the Km for each specific kinase to ensure accurate IC50 determination.[17]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.
-
Detection: Measure the radioactivity in each well using a scintillation counter.[17]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each Cinfenoac concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Strategies for Experimental Design Modification
If off-target effects are identified and confirmed, consider these advanced strategies to mitigate their impact.
-
Use the Lowest Effective Concentration: Always use the lowest concentration of Cinfenoac that elicits the desired on-target effect. This simple step can often reduce or eliminate off-target signals that only appear at higher concentrations.[9]
-
Chemical Modification & Analogs:
-
Prodrugs: Design a modified, inactive version of Cinfenoac that is only converted to the active form at the target site (e.g., by enzymes specifically expressed in inflamed tissue).[19] This can significantly reduce systemic exposure and off-target interactions.
-
Selective Analogs: Synthesize or obtain structural analogs of Cinfenoac. Structure-activity relationship (SAR) studies can help identify modifications that abolish the off-target interaction while preserving on-target COX inhibition.
-
-
Targeted Delivery Systems:
-
Nanoformulations: Encapsulating Cinfenoac in nanoparticles can alter its biodistribution, concentrating it at the site of inflammation and reducing exposure to tissues where off-target effects occur.[9][20]
-
Topical Delivery: For localized inflammation, using a topical formulation can minimize systemic side effects.[20]
-
References
- 1. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diclofenac: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. londonpainclinic.com [londonpainclinic.com]
- 9. Evolving therapeutic strategies to improve nonsteroidal anti-inflammatory drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 19. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Cinfenoac Disodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation of Cinfenoac disodium (B8443419).
Frequently Asked Questions (FAQs)
1. What are the main challenges affecting the oral bioavailability of Cinfenoac disodium?
Cinfenoac, an acidic non-steroidal anti-inflammatory drug (NSAID), likely faces oral bioavailability challenges common to this class of drugs.[1][2] Key issues include:
-
Low Aqueous Solubility: Like many NSAIDs, Cinfenoac's acidic nature can lead to poor solubility in the acidic environment of the stomach, which can limit its dissolution and subsequent absorption.[3][4]
-
Poor Permeability: The ability of the drug to pass through the gastrointestinal membrane can be a limiting factor.[4]
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.
2. What are the initial steps to consider when a this compound formulation shows low oral bioavailability in preclinical studies?
The initial approach should involve a systematic evaluation of the drug's physicochemical properties and the formulation's characteristics. Key steps include:
-
Solid-State Characterization: Confirm the crystalline form, particle size, and morphology of the this compound active pharmaceutical ingredient (API).
-
Solubility and Dissolution Testing: Assess the drug's solubility and dissolution rate in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability Assessment: Utilize in vitro models like Caco-2 cell monolayers to estimate the drug's intestinal permeability.
-
Excipient Compatibility Studies: Ensure that the chosen excipients are not negatively impacting the drug's stability or dissolution.
3. Which formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several formulation strategies can be explored to overcome the bioavailability challenges of this compound:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosuspension can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing Cinfenoac in a polymer matrix to create an amorphous form can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating drug absorption.
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during the development of oral formulations for this compound.
| Problem | Potential Cause | Recommended Action |
| Low in vitro dissolution rate | Poor wetting of the drug powder. | Incorporate a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the formulation. |
| Agglomeration of drug particles. | Reduce particle size through micronization or wet milling. | |
| Drug is in a stable, poorly soluble crystalline form. | Investigate the feasibility of creating an amorphous solid dispersion or exploring different salt forms. | |
| High variability in in vivo absorption | Food effects influencing drug dissolution and absorption. | Conduct food-effect studies to understand the impact of food and consider developing a formulation that minimizes these effects, such as a lipid-based system. |
| pH-dependent solubility. | Consider enteric coating to protect the drug in the stomach and allow for release in the higher pH of the small intestine. | |
| Low permeability in Caco-2 cell assays | The drug is a substrate for efflux transporters (e.g., P-glycoprotein). | Co-administer with a known P-glycoprotein inhibitor in the formulation (e.g., certain grades of polyethylene (B3416737) glycol, Vitamin E TPGS). |
| Poor passive diffusion. | Explore the use of permeation enhancers or lipid-based formulations to improve transport across the intestinal membrane. | |
| Evidence of significant first-pass metabolism | Extensive metabolism by cytochrome P450 enzymes in the gut wall and liver. | Investigate the potential for co-administration with a CYP enzyme inhibitor, though this can lead to drug-drug interactions. Alternatively, explore alternative routes of administration if oral bioavailability remains unacceptably low. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a dedicated bead mill
Procedure:
-
Prepare the stabilizer solution by dissolving Poloxamer 407 in deionized water.
-
Create a slurry by dispersing this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the milling media to the slurry at a specified ratio (e.g., 1:1 by volume).
-
Mill the suspension at a set speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 2-8 hours).
-
Periodically withdraw samples to monitor particle size reduction using dynamic light scattering (DLS) or laser diffraction.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media by sieving.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Formulation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To enhance the solubility and dissolution of this compound by converting it from a crystalline to an amorphous state within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (B124986) K30 (PVP K30), hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS))
-
Organic solvent (e.g., methanol, acetone, or a mixture)
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Set the parameters of the spray dryer, including inlet temperature, atomization pressure, and feed rate. These will need to be optimized for the specific solvent and polymer system.
-
Spray dry the solution. The solvent rapidly evaporates, leaving behind a solid dispersion of the drug in the polymer.
-
Collect the resulting powder.
-
Characterize the ASD for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Evaluate the dissolution performance of the ASD in biorelevant media and compare it to the crystalline drug.
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Localized and targeted delivery of NSAIDs for treatment of inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Cinfenoac disodium precipitation in cell culture media
<content>
Welcome to the technical support center for Cinfenoac disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of Cinfenoac disodium in cell culture media.
Disclaimer: this compound is a fictional compound. The following data, protocols, and guides are provided for illustrative purposes and are based on common laboratory practices for handling poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating immediately after being added to my cell culture medium?
A1: This is a common issue known as "crashing out" and typically occurs with hydrophobic compounds dissolved in an organic solvent like DMSO.[1] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound's solubility limit is exceeded, causing it to rapidly precipitate.[1][2] Key factors include the final concentration, the temperature of the media, and the dilution method.[1]
Q2: What is the recommended solvent for making this compound stock solutions?
A2: Based on solubility tests, DMSO is the recommended solvent for creating high-concentration stock solutions of this compound. It is crucial to use anhydrous, cell culture-grade DMSO and to keep the final concentration in your media below 0.5%, and ideally below 0.1%, to avoid solvent cytotoxicity.[3][4][5]
Q3: Can I still use my cell culture medium if a precipitate has formed?
A3: No. The formation of a precipitate means the actual concentration of the dissolved, active compound is unknown and significantly lower than intended. This will lead to inaccurate and non-reproducible experimental results. Furthermore, precipitates can be cytotoxic to cells. It is essential to discard the medium and prepare a fresh solution.
Q4: How can I redissolve this compound that has precipitated in my media?
A4: While gentle warming (to 37°C) or brief sonication might redissolve some of the precipitate, this is not recommended.[3] These methods can degrade the compound or other media components. The best approach is to prevent precipitation by optimizing the preparation protocol.
Q5: Does the presence of serum in the media affect this compound's solubility?
A5: Yes, the presence of serum can sometimes help maintain the solubility of hydrophobic compounds.[6] Serum proteins, such as albumin, can bind to the compound, effectively keeping it in solution.[7][8][9] However, this can also affect the free, active concentration of the drug. It is advisable to perform solubility tests in both serum-free and serum-containing media if your experiments require both conditions.
Troubleshooting Guide & Data Presentation
If you encounter precipitation, use the following guide to identify and resolve the issue.
Data Presentation
Quantitative data for this compound is summarized below to guide your experimental setup.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Maximum Solubility (Approx.) | Notes |
| DMSO | 25°C | 150 mg/mL | Recommended for primary stock solution. |
| Ethanol (100%) | 25°C | 25 mg/mL | Lower solubility; ensure final concentration in media is non-toxic. |
| PBS (pH 7.4) | 25°C | <0.01 mg/mL | Essentially insoluble in aqueous buffers. |
| Cell Culture Media | 37°C | Varies by media type and serum content. | See Table 2. |
Table 2: Recommended Maximum Working Concentrations in Common Media
| Cell Culture Medium | Serum Content | Max. Recommended Concentration | Final DMSO % |
| DMEM, high glucose | 10% FBS | 75 µM | ≤ 0.1% |
| RPMI-1640 | 10% FBS | 60 µM | ≤ 0.1% |
| DMEM, high glucose | Serum-Free | 15 µM | ≤ 0.1% |
| RPMI-1640 | Serum-Free | 10 µM | ≤ 0.1% |
Experimental Protocols
Following standardized protocols is critical for preventing precipitation.
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
0.22 µm syringe filter
Methodology:
-
In a sterile environment, weigh the desired amount of this compound powder and place it into a sterile tube.
-
Add the calculated volume of DMSO to achieve a 100 mM concentration.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.[2]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Recommended Dilution Method for Cell Culture
Objective: To dilute the concentrated stock solution into cell culture medium while avoiding precipitation.
Methodology:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[1]
-
Perform an intermediate dilution step. First, dilute the 100 mM stock into a small volume of pre-warmed medium to create a 1 mM intermediate solution.
-
Add the drug to the medium dropwise while vortexing. To reach your final concentration, add the intermediate solution to the larger volume of pre-warmed medium slowly, drop-by-drop, while gently vortexing or swirling the medium.[1][5] This rapid dispersion prevents localized high concentrations that lead to precipitation.
-
Visually inspect the final solution to ensure it is clear before adding it to your cells.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key relationships and troubleshooting pathways.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors that negatively impact this compound solubility.
Fictional Signaling Pathway
This compound is a potent inhibitor of the fictional "Cino-Kinase 1" (CK1) pathway, which is implicated in cellular proliferation. Understanding this pathway is crucial for interpreting experimental results.
Caption: this compound inhibits the fictional Cino-Kinase 1 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 9. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Cinfenoac disodium synthesis to improve yield and purity
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of diarylamine compounds, offering potential causes and solutions to improve yield and purity.
Issue 1: Low Yield in the Ullmann Condensation Step
The Ullmann condensation is a critical step in the formation of the diarylamine backbone. Low yields are a frequent challenge.
| Potential Cause | Recommended Solution | Expected Outcome/Reference Yield |
| Inactive Copper Catalyst | Use freshly prepared, activated copper powder or a soluble copper(I) salt like CuI. Consider using a ligand such as phenanthroline to improve catalyst efficacy.[1] | The use of soluble copper catalysts with ligands can significantly improve yields compared to traditional copper powder. |
| Suboptimal Reaction Temperature | Traditional Ullmann reactions often require high temperatures (>200°C).[1] However, with modern catalysts, the temperature can often be lowered. Optimize the temperature for your specific substrates and catalyst system. | A patent for Diclofenac synthesis mentions a reaction temperature of 60-140°C. |
| Inappropriate Solvent | High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are typically used.[1] Ensure the solvent is anhydrous. | The choice of solvent can significantly impact the reaction rate and yield. |
| Presence of Electron-Donating Groups | Aryl halides with electron-withdrawing groups are more reactive in Ullmann condensations.[1] If your substrate has electron-donating groups, a more active catalyst system or higher reaction temperatures may be necessary. | N/A |
Issue 2: Formation of By-products
The presence of impurities and by-products can complicate purification and reduce the overall yield of the desired product.
| By-product | Potential Cause | Mitigation and Purification Strategy |
| N-phenyl-2-chloro-6-bromoaniline (in analogous syntheses) | This by-product can arise when using starting materials with mixed halogen substituents.[2] | Use starting materials with high purity. Purification can be challenging; fractional distillation or column chromatography may be required. |
| Products of Homocoupling | The reaction of two molecules of the aryl halide can lead to symmetrical biaryl compounds. | Use a stoichiometric amount of the amine reactant and ensure efficient stirring to promote the desired cross-coupling reaction. |
| Degradation Products | High reaction temperatures over extended periods can lead to the degradation of starting materials and products. | Optimize reaction time and temperature. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis?
A1: The most critical parameters are typically the quality and activation of the copper catalyst, the reaction temperature, the choice of solvent, and the purity of the starting materials. For the Ullmann condensation step, ensuring anhydrous conditions is also crucial to prevent side reactions.
Q2: Are there alternative, more environmentally friendly synthesis routes?
A2: Yes, newer methods aim to reduce the environmental impact. For instance, a six-step continuous flow process for the synthesis of Diclofenac sodium has been developed, which offers high efficiency and sustainability. Additionally, mechanochemical synthesis has been explored as an eco-friendly alternative for creating amide conjugates of similar drugs.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: What are the common challenges in the purification of the final product?
A4: A significant challenge is the removal of structurally similar by-products. Recrystallization is a common purification technique, but multiple recrystallizations may be necessary to achieve high purity. Column chromatography can also be employed, although it may be less practical on a large scale.
Experimental Protocols
Representative Protocol for Ullmann Condensation (based on Diclofenac Synthesis)
This protocol is an illustrative example of the condensation reaction between an o-halobenzoic acid and an aniline (B41778) derivative.
-
Reactant Preparation: In a dry, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add o-chlorobenzoic acid, 2,6-dichloroaniline, and potassium carbonate.
-
Solvent and Catalyst Addition: Add a high-boiling polar solvent such as DMF. Then, add the copper catalyst (e.g., CuI).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80°C) under a nitrogen atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis process.
Caption: Troubleshooting workflow for addressing low product yield.
References
Validation & Comparative
Cross-Validation of Celecoxib's Anti-Cancer Efficacy: A Comparative Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the anti-proliferative effects of Celecoxib (B62257), a selective COX-2 inhibitor, across various human cancer cell lines. As "Cinfenoac disodium" is a fictional compound, this document utilizes the extensive publicly available data for Celecoxib as a well-studied analogue to illustrate how such a comparative guide is constructed. The data presented herein is collated from multiple preclinical studies to offer a cross-validated perspective on its efficacy and mechanisms of action.
Comparative Anti-Proliferative Activity of Celecoxib
Celecoxib has demonstrated a variable but significant inhibitory effect on the growth of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line's tissue of origin and its molecular characteristics, such as COX-2 expression status. The following table summarizes the IC50 values of Celecoxib in several well-characterized cancer cell lines, as determined by cell viability assays (typically MTT or similar colorimetric assays) after 48 to 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | 11.7 | [1] |
| SKOV3 | Ovarian Cancer | 25 | [2] |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [3] |
| HeLa | Cervical Cancer | 37.2 | [1] |
| HEY | Ovarian Cancer | 44 | [2] |
| IGROV1 | Ovarian Cancer | 50 | |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | |
| HCT116 | Colorectal Carcinoma | Varies (not specified) | |
| HepG2 | Hepatocellular Carcinoma | Varies (not specified) | |
| MCF-7 | Breast Cancer | Varies (not specified) | |
| Jurkat | T-cell Leukemia | Varies | |
| Hut-78 | T-cell Lymphoma | Varies |
Performance Comparison with Alternative Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
To contextualize the anti-proliferative efficacy of Celecoxib, it is valuable to compare its performance against other NSAIDs within the same experimental framework. The following table presents a head-to-head comparison of the half-maximal effective concentration (EC50) of various NSAIDs on pancreatic cancer cell lines after 72 hours of exposure.
| Compound | BxPC-3 (COX-2 expressing) EC50 (µM) | MIA PaCa-2 (COX-2 non-expressing) EC50 (µM) |
| Celecoxib | ~20 | ~60 |
| Meclofenamic acid | 16.0 | 43.5 |
| Mefenamic acid | ~40 | ~120 |
| Parecoxib | ~50 | ~50 |
| Niflumic acid | ~100 | ~120 |
Data adapted from a study on pancreatic cancer cell lines. This study highlights that while Celecoxib is effective, other NSAIDs like meclofenamic acid can exhibit greater potency in certain cell lines, irrespective of COX-2 expression, suggesting complex, multi-faceted mechanisms of action.
Key Signaling Pathways and Mechanisms of Action
Celecoxib exerts its anti-cancer effects through both Cyclooxygenase-2 (COX-2) dependent and independent mechanisms. These pathways converge to inhibit cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle.
COX-2 Dependent Pathway:
-
Celecoxib selectively inhibits the COX-2 enzyme, which is often overexpressed in tumors.
-
This inhibition blocks the conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2).
-
Reduced PGE2 levels attenuate downstream signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are critical for cell survival and proliferation.
COX-2 Independent Pathways:
-
Akt Inhibition: Celecoxib can directly inhibit the 3-phosphoinositide-dependent kinase-1 (PDK1), leading to the deactivation of the pro-survival kinase Akt.
-
Wnt/β-catenin Pathway: It has been shown to promote the degradation of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.
-
Induction of Apoptosis: Celecoxib can induce apoptosis through the mitochondrial (intrinsic) pathway by promoting the activation of Bax and inhibiting anti-apoptotic proteins. It can also enhance endoplasmic reticulum stress, another trigger for apoptosis.
Experimental Protocols
Detailed and reproducible experimental design is paramount for cross-validation studies. Below are standardized protocols for key assays used to evaluate the efficacy of anti-cancer compounds like Celecoxib.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Celecoxib in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Celecoxib. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Seed cells in 6-well plates and treat with Celecoxib at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour. This allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate to understand how Celecoxib affects signaling pathways.
-
Protein Extraction: Treat cells with Celecoxib, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-NF-κB p65, total NF-κB p65, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the relative protein expression levels.
Logical Framework for Cross-Validation
The differential response of various cell lines to Celecoxib can be attributed to their intrinsic molecular makeup, particularly the expression and activity of key signaling pathways. A logical framework can help interpret these varied responses.
References
Assessing the Reproducibility of Cinfenoac Disodium Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals interested in the synthesis of Cinfenoac disodium (B8443419), a comprehensive assessment of the reproducibility of its synthesis protocols is crucial for reliable production and further research. However, a thorough review of publicly available scientific literature and patent databases reveals a significant lack of detailed synthesis protocols for Cinfenoac and its disodium salt.
While Cinfenoac is a known chemical entity, registered under CAS number 66984-59-6, specific and reproducible methods for its synthesis are not readily found in the searched resources. The scientific landscape is dominated by information regarding "Diclofenac," a structurally different nonsteroidal anti-inflammatory drug (NSAID). This prevalence of data on Diclofenac often obscures searches for Cinfenoac, highlighting a potential gap in the accessible chemical synthesis literature.
Due to the absence of established synthesis protocols, a comparative analysis of different methodologies and their reproducibility, as initially intended, cannot be provided at this time. Consequently, the generation of comparative data tables and detailed experimental workflows is not feasible.
Further investigation into specialized chemical synthesis journals, subscription-based chemical databases, or direct contact with commercial suppliers of Cinfenoac may be necessary to uncover the required synthesis information. Should such protocols become available, a systematic evaluation of their reproducibility would involve the following key aspects:
Key Parameters for Assessing Reproducibility:
-
Yield and Purity: Consistent reporting of reaction yields and the purity of the final Cinfenoac disodium product across multiple runs.
-
Reaction Conditions: Precise definition and control of parameters such as temperature, pressure, reaction time, and stoichiometry.
-
Starting Materials and Reagents: Detailed specifications for the quality and purity of all starting materials and reagents.
-
Purification Methods: Clear and effective protocols for the purification of the final product to remove impurities and byproducts.
-
Analytical Characterization: Comprehensive analytical data, including but not limited to NMR, Mass Spectrometry, and HPLC, to confirm the structure and purity of the synthesized compound.
Logical Workflow for Reproducibility Assessment:
To facilitate a future assessment, a logical workflow for evaluating the reproducibility of a given this compound synthesis protocol is presented below.
Caption: A logical workflow for assessing the reproducibility of a chemical synthesis protocol.
It is recommended that researchers who uncover a synthesis protocol for this compound apply a rigorous, multi-faceted approach to validate its reproducibility before committing to large-scale synthesis or further developmental studies. The absence of readily available information underscores the importance of thorough due diligence in the sourcing and validation of chemical synthesis methods.
Safety Operating Guide
Safe Disposal of Diclofenac Disodium: A Guide for Laboratory Professionals
DISCLAIMER: This document provides guidance on the proper disposal of Diclofenac disodium (B8443419) (commonly referred to as Diclofenac sodium). It is intended to supplement, not replace, institutional protocols and local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental stewardship. Diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID), is classified as a hazardous substance due to its toxicity and potential for environmental harm.[1] Improper disposal can lead to contamination of water systems and pose a risk to aquatic life.[2] This guide outlines the necessary procedures for the proper disposal of Diclofenac sodium from a laboratory setting.
Hazard Profile and Regulatory Overview
Diclofenac sodium is recognized as toxic if swallowed and is suspected of causing damage to fertility or the unborn child. It can also cause damage to organs through prolonged or repeated exposure.[3] Consequently, waste containing this compound is regulated as hazardous waste.
While Diclofenac sodium is a hazardous substance, it is not currently classified as an acutely hazardous "P-listed" waste by the U.S. Environmental Protection Agency (EPA).[4][5] P-listed wastes are subject to more stringent disposal regulations. Therefore, Diclofenac sodium waste should be managed as a non-P-listed hazardous pharmaceutical waste, in accordance with the Resource Conservation and Recovery Act (RCRA).
Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the disposal of hazardous pharmaceutical waste.
| Parameter | Guideline | Regulation/Source |
| Waste Container Labeling | Must be clearly labeled "Hazardous Waste" | 40 CFR Part 262 |
| Container Type | Chemically compatible and securely sealed | Good Laboratory Practice |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acute hazardous waste | 40 CFR § 262.15 |
| Central Accumulation Area (CAA) Storage Time | Up to 90 days for Large Quantity Generators | 40 CFR § 262.17 |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit for m-cresol (B1676322) (if present in formulation) | 200 mg/L (Waste Code: D024) | 40 CFR § 261.24 |
Experimental Protocols for Disposal
The following protocols provide a step-by-step guide for the safe disposal of Diclofenac sodium waste in a laboratory environment.
Protocol 1: Segregation and Collection of Diclofenac Sodium Waste
-
Personal Protective Equipment (PPE): Before handling Diclofenac sodium, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Container: Use a designated, leak-proof, and sealable waste container made of a material compatible with Diclofenac sodium. The container must be clearly labeled as "Hazardous Waste: Diclofenac Sodium".
-
Segregation: Do not mix Diclofenac sodium waste with non-hazardous waste or other incompatible chemical waste streams.
-
Solid Waste:
-
Place unused or expired pure Diclofenac sodium, as well as grossly contaminated items such as weighing boats and paper towels, directly into the designated hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing Diclofenac sodium in a separate, sealed, and labeled hazardous waste container.
-
-
Empty Containers:
-
Containers that held pure Diclofenac sodium are considered hazardous waste and should not be rinsed into the sink. Place the empty, unrinsed container into the designated solid hazardous waste stream.
-
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory until it is collected by your institution's EHS personnel.
Protocol 2: Disposal of Contaminated Materials
-
PPE: Dispose of gloves and other disposable PPE that have come into contact with Diclofenac sodium as hazardous waste.
-
Glassware:
-
Rinse contaminated, non-disposable glassware three times with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the glassware can be washed according to standard laboratory procedures.
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).
-
Collect the absorbent material and any contaminated debris into a sealed container.
-
Label the container as "Hazardous Waste: Diclofenac Sodium Spill Debris" and arrange for its disposal through your EHS department.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Diclofenac sodium waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
